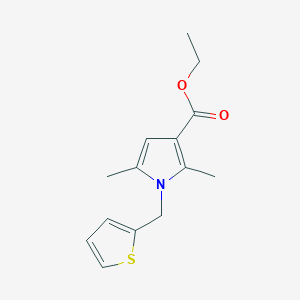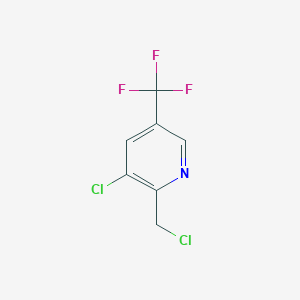
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine and related compounds involves multiple steps, including Hofmann degradation, oxidative chlorination, diazotization-alcoholysis, and fluorination reactions. These processes have been optimized to achieve high yields and selectivity. For example, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, an intermediate in the synthesis of efficient herbicides, is synthesized from nicotinamide with an overall yield of 48.7% based on nicotinamide (Zuo Hang-dong, 2010).
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine derivatives has been characterized through various spectroscopic methods, including UV-spectroscopy and X-ray diffraction. These studies reveal complex interactions, such as the formation of n–σ* complexes, and detailed structural characteristics like bond lengths and molecular geometries. For instance, the interaction of 5-trifluoromethyl-pyridine-2-thione with iodine has been investigated, demonstrating the formation of a complex structure characterized by specific intermolecular contacts (M. S. Chernov'yants et al., 2011).
Chemical Reactions and Properties
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including nucleophilic substitutions and cycloadditions, to form a wide range of derivatives. These reactions are influenced by the presence of electron-withdrawing groups on the pyridine ring, which affect the reactivity and selectivity of chlorination and fluorination steps. The chemical properties of these compounds, such as their reactivity towards nucleophiles and electrophiles, are pivotal in designing synthetic routes for complex organic molecules.
Physical Properties Analysis
The physical properties of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine and its derivatives, such as solubility, boiling and melting points, and stability, are crucial for their application in chemical synthesis. These properties depend on the molecular structure and substituents on the pyridine ring, influencing their behavior in different chemical environments and reactions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and the ability to form complexes with metals or other molecules, are essential for understanding the applications of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine in synthesis. For instance, the reactivity of 6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile in forming trifluoromethylated N-heterocycles showcases the utility of such compounds in generating pharmacologically relevant structures (Manjunath Channapur et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine and its derivatives are prominently featured in the synthesis and structural characterization of various compounds. For instance, the compound's interaction with iodine has been explored, revealing the formation of a complex with significant structural characteristics, as studied through methods like UV-spectroscopy and X-ray diffraction (Chernov'yants et al., 2011). Additionally, the compound has been identified as a crucial intermediate in the synthesis of other compounds, such as tefluthrin, a potent insecticide, highlighting its role in agrochemical applications (Dongqing Liu et al., 2006).
Applications in Pesticide Synthesis
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine derivatives are extensively used in the synthesis of pesticides. The compound's versatility is evident from the variety of synthesis methods and its application in developing different pesticide molecules. For example, the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine, a notable pyridine derivative containing fluorine, is primarily used in producing pesticides. The compound's significance in the agricultural sector is underscored by its role in synthesizing various agrochemicals, showcasing its broad utility in enhancing agricultural productivity (Lu Xin-xin, 2006).
Role in Pharmaceutical Intermediates
This compound is also instrumental in the pharmaceutical industry, serving as an intermediate in the synthesis of various drugs. Its chemical properties make it a valuable component in developing pharmaceuticals, indicating its critical role in medicinal chemistry (Li Zheng-xiong, 2004).
Eigenschaften
IUPAC Name |
3-chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-2-6-5(9)1-4(3-13-6)7(10,11)12/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSXEDNPFNWFDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622125 | |
| Record name | 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |
CAS RN |
175277-52-8 | |
| Record name | 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



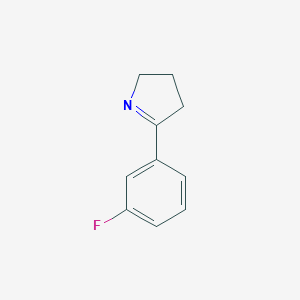
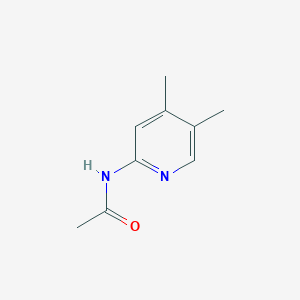
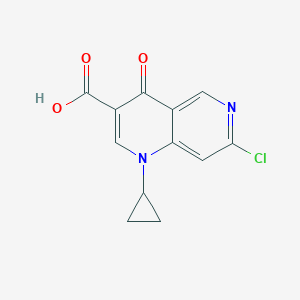

![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)
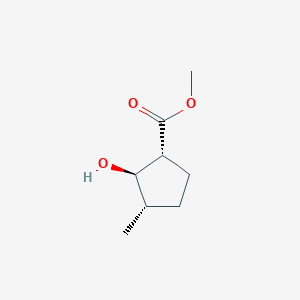
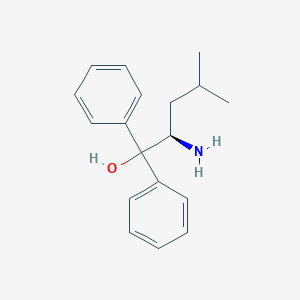
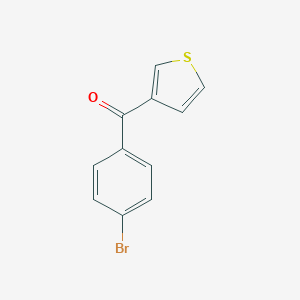
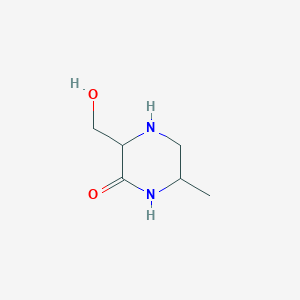
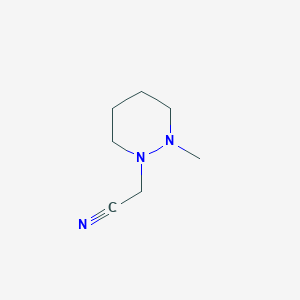
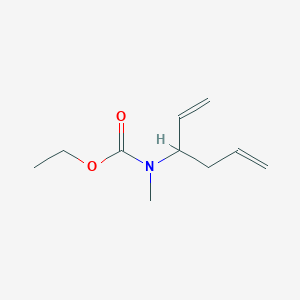
![2-[4-(Trifluoromethoxy)phenoxy]propanoic acid](/img/structure/B69374.png)
